molecular formula C11H13BrN2O3S2 B2889077 5-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide CAS No. 2034385-32-3

5-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide

Cat. No.: B2889077
CAS No.: 2034385-32-3
M. Wt: 365.26
InChI Key: MGELGSDBMMKWOA-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a sulfonamide group The compound also contains an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-1,2-oxazole.

    Attachment of the Propyl Chain: The oxazole ring is then functionalized with a propyl chain, often through alkylation reactions.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often through the cyclization of sulfur-containing precursors.

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the brominated thiophene with a suitable sulfonamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Material Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological targets, while the bromine atom and oxazole ring can participate in various non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic drug containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

5-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide is unique due to the combination of its thiophene, oxazole, and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S2/c1-8-7-9(17-14-8)3-2-6-13-19(15,16)11-5-4-10(12)18-11/h4-5,7,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGELGSDBMMKWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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